

# Independent Verification of DA-0157 Preclinical Findings: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for **DA-0157**, a novel fourth-generation epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) inhibitor, with other relevant therapeutic alternatives. The data presented is based on publicly available preclinical research to facilitate an independent verification of its therapeutic potential, particularly in the context of acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).

# **Executive Summary**

**DA-0157** is a small-molecule drug candidate designed to overcome the C797S mutation in EGFR, a key mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1] Furthermore, **DA-0157** exhibits potent activity against ALK rearrangements and EGFR/ALK co-mutations.[1] Preclinical data indicates that **DA-0157** demonstrates significant in vitro and in vivo efficacy against tumor models harboring these resistance mechanisms. This guide will compare the available preclinical data for **DA-0157** with the third-generation EGFR inhibitor, osimertinib, and other investigational fourth-generation inhibitors.

# **Data Presentation: In Vitro Efficacy**

The following table summarizes the half-maximal inhibitory concentration (IC50) values for **DA-0157** and comparator compounds against various EGFR and ALK mutant cell lines. Lower



IC50 values indicate greater potency.

Compound	Target/Cell Line	Mutation Status	IC50 (nM)
DA-0157	Ba/F3	EGFR del19/T790M/C797S	Data not publicly available
NCI-H1975	EGFR L858R/T790M	Data not publicly available	
Ba/F3	EML4-ALK	Data not publicly available	-
Osimertinib	PC9	EGFR del19	8 - 17
H1975	EGFR L858R/T790M	5 - 11	
Ba/F3	EGFR del19/T790M/C797S	>1000	<del>-</del>
TQB3804	Enzyme	EGFR del19/T790M/C797S	0.46[2][3]
Enzyme	EGFR L858R/T790M/C797S	0.13[2][3]	
Ba/F3	EGFR del19/T790M/C797S	26.8[3]	
NCI-H1975	EGFR L858R/T790M/C797S	163[3]	<del>-</del>
BI-4020	BaF3	EGFR del19/T790M/C797S	0.2[2]
PC-9	EGFR del19/T790M/C797S	1.3[2]	

Note: Direct comparative IC50 values for **DA-0157** were not available in the public domain at the time of this guide's compilation. The potent anti-proliferative activity is inferred from in vivo studies and descriptive reports of "excellent in vitro efficacy."[1]



# **Data Presentation: In Vivo Efficacy**

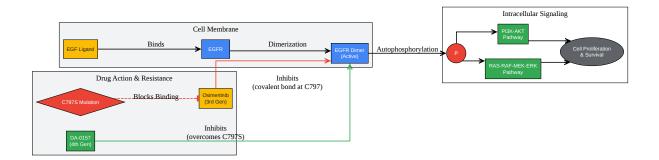
The following table summarizes the in vivo tumor growth inhibition (TGI) for **DA-0157** in various xenograft models.

Compound	Xenograft Model	Mutation Status	Dose	TGI (%)
DA-0157	LD1-0025- 200717 PDX	EGFR del19/T790M/C7 97S	40 mg/kg/d	98.3[1]
Ba/F3-EML4- ALK-L1196M CDX	EML4-ALK	40 mg/kg/d	125.2[1]	
NCI-H1975 & NCI-H3122 dual CDX	EGFR L858R/T790M & EML4-ALK	40 mg/kg/d	89.5 & 113.9[1]	_
BI-4020	PC-9 CDX	EGFR del19/T790M/C7 97S	10 mg/kg/d	121[2]
Osimertinib	PC-9 CDX	EGFR del19/T790M/C7 97S	25 mg/kg/d	6[2]

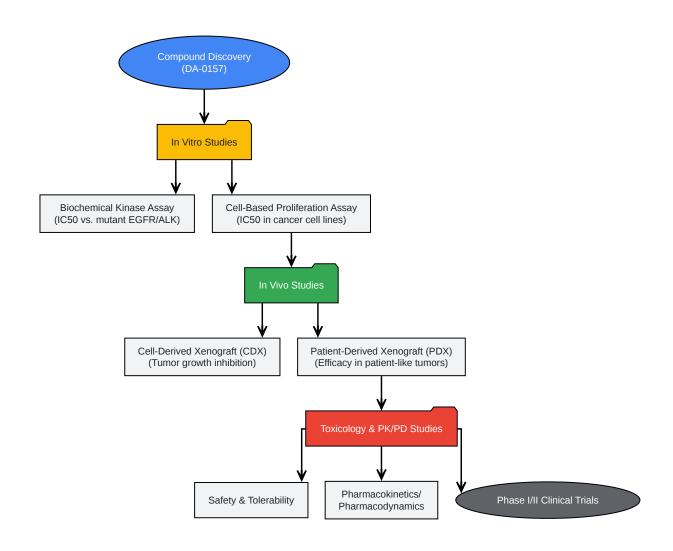
# **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms of action and experimental processes, the following diagrams were generated.









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## References

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- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) PMC [pmc.ncbi.nlm.nih.gov]
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